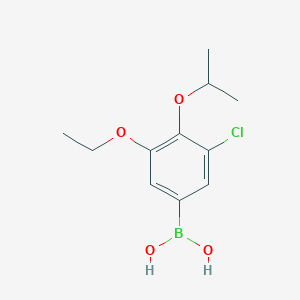![molecular formula C15H17ClOSi B1426093 {2-[(4-Chlorphenyl)dimethylsilyl]phenyl}methanol CAS No. 1217863-25-6](/img/structure/B1426093.png)
{2-[(4-Chlorphenyl)dimethylsilyl]phenyl}methanol
Übersicht
Beschreibung
“{2-[(4-Chlorophenyl)dimethylsilyl]phenyl}methanol” is a chemical compound with the CAS Number: 1217863-25-6 . It has a molecular weight of 276.84 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name of this compound is “{2-[(4-chlorophenyl)(dimethyl)silyl]phenyl}methanol” and its InChI code is "1S/C15H17ClOSi/c1-18(2,14-9-7-13(16)8-10-14)15-6-4-3-5-12(15)11-17/h3-10,17H,11H2,1-2H3" .Physical and Chemical Properties Analysis
The compound is solid in physical form . Its molecular weight is 276.84 . The IUPAC name is “{2-[(4-chlorophenyl)(dimethyl)silyl]phenyl}methanol” and its InChI code is "1S/C15H17ClOSi/c1-18(2,14-9-7-13(16)8-10-14)15-6-4-3-5-12(15)11-17/h3-10,17H,11H2,1-2H3" .Wissenschaftliche Forschungsanwendungen
Reagenz für die organische Synthese
{2-[(4-Chlorphenyl)dimethylsilyl]phenyl}methanol: wird als Reagenz in der organischen Synthese eingesetzt . Seine robuste Struktur ermöglicht es ihm, als Zwischenprodukt bei der Synthese komplexer organischer Moleküle zu fungieren. Diese Verbindung kann die Bildung von Kohlenstoff-Silizium-Bindungen erleichtern, die entscheidend für die Herstellung von siliziumhaltigen organischen Verbindungen sind, die vielfältige Anwendungen haben, unter anderem in der Materialwissenschaft und Pharmazie.
Pharmazeutisches Zwischenprodukt
Diese Verbindung dient als Zwischenprodukt in der pharmazeutischen Industrie . Sie kann bei der Synthese verschiedener Medikamente eingesetzt werden, insbesondere solcher, die eine Phenylgruppe mit einer geschützten Hydroxylgruppe erfordern. Die Anwesenheit der Dimethylsilylgruppe kann genutzt werden, um sterische Hinderung einzuführen oder reaktive Stellen während komplexer Syntheseprozesse zu schützen.
Entwicklung von Pestiziden
Im Bereich der agrochemischen Forschung ist This compound ein wertvolles Zwischenprodukt bei der Entwicklung von Pestiziden . Seine Chlorphenylgruppe kann entscheidend sein für die Herstellung von Verbindungen, die bestimmte Schädlinge anvisieren, wodurch die Wirksamkeit von Pestiziden verbessert und gleichzeitig ihre Umweltbelastung möglicherweise reduziert wird.
Herstellung von Farbstoffen
Die Verbindung findet Anwendung bei der Synthese von Farbstoffen . Ihre Molekülstruktur kann modifiziert werden, um Farbstoffe mit spezifischen Eigenschaften für den Einsatz in Textilien, Tinten und Beschichtungen zu erzeugen. Die Vielseitigkeit der Chlorphenyl- und Methanolgruppen ermöglicht die Herstellung einer breiten Palette an Farbtönen und Schattierungen.
Materialwissenschaftliche Forschung
Forscher in der Materialwissenschaft können This compound einsetzen, um neuartige Materialien zu entwickeln . Seine Fähigkeit, stabile Organosiliziumverbindungen zu bilden, kann zu Materialien mit einzigartigen thermischen Stabilitäten, mechanischen Festigkeiten und chemischen Beständigkeiten führen, die in verschiedenen Hochleistungsanwendungen erwünscht sind.
Katalysatorentwicklung
Diese Verbindung kann auch bei der Entwicklung von Katalysatoren verwendet werden . Die Chlorphenylgruppe kann mit anderen Molekülen interagieren, was möglicherweise zu Katalysatoren führt, die Reaktionen wie Polymerisationen oder organische Transformationen erleichtern und so zu effizienteren und nachhaltigen chemischen Prozessen beitragen.
Analytische Chemie
In der analytischen Chemie könnte This compound als Standard- oder Referenzverbindung verwendet werden . Seine eindeutige chemische Signatur ermöglicht seinen Einsatz in Methoden wie Chromatographie oder Massenspektrometrie zur Identifizierung und Quantifizierung ähnlicher Verbindungen in komplexen Gemischen.
Umweltwissenschaften
Schließlich sollte die Rolle der Verbindung in den Umweltwissenschaften nicht übersehen werden . Sie kann in Studien verwendet werden, um das Verhalten von Organosiliziumverbindungen in der Umwelt, ihre Abbauwege und ihre potenziellen Auswirkungen auf Ökosysteme zu verstehen.
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClOSi/c1-18(2,14-9-7-13(16)8-10-14)15-6-4-3-5-12(15)11-17/h3-10,17H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULOYAUMWFHYQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)Cl)C2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726230 | |
| Record name | {2-[(4-Chlorophenyl)(dimethyl)silyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217863-25-6 | |
| Record name | {2-[(4-Chlorophenyl)(dimethyl)silyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {2-[(4-chlorophenyl)dimethylsilyl]phenyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzonitrile](/img/structure/B1426012.png)


![Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]-](/img/structure/B1426018.png)








